1,3,5-Trichloro-2,4-dinitrobenzene
Overview
Description
1,3,5-Trichloro-2,4-dinitrobenzene is an aromatic compound characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its significant reactivity and is used in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Trichloro-2,4-dinitrobenzene is the aromatic ring structure of organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form covalent bonds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. Specifically, it undergoes a nitration reaction, where a nitro group (-NO2) is added to the aromatic ring . This reaction is facilitated by the presence of nitronium ions, which are formed in the reaction environment . The nitration of this compound leads to the formation of a mixture of 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene .
Biochemical Pathways
The nitration reaction of this compound affects the biochemical pathways involved in the synthesis of aromatic compounds. The addition of a nitro group to the aromatic ring can alter the properties of the original compound, potentially affecting its reactivity, stability, and interactions with other molecules .
Result of Action
The result of the action of this compound is the formation of new compounds with altered properties. For example, the nitration reaction leads to the formation of 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene . These compounds have different reactivity and stability compared to the original compound, which can lead to different molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and acidity. For instance, the nitration reaction is carried out in oleum at 150 °C . The product ratios depend on the acidity of the reaction environment, with lower acidities favoring the formation of 1,2,3,5-tetrachloro-4,6-dinitrobenzene . Additionally, additives can also affect the reaction .
Biochemical Analysis
Biochemical Properties
1,3,5-Trichloro-2,4-dinitrobenzene plays a role in biochemical reactions, particularly in the synthesis of fully-substituted polynitrobenzene derivatives . It interacts with enzymes and proteins through nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide . The nature of these interactions involves the formation of new compounds characterized by 1H NMR, 13C NMR, and HRMS .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reaction of the compound with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide . This leads to the formation of new compounds, which are further confirmed by single crystal X-ray diffraction analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound exhibits good thermal stability with a decomposition temperature of 314 °C . It also shows low impact sensitivity, which is superior to that of TNT .
Metabolic Pathways
Given its role in the synthesis of fully-substituted polynitrobenzene derivatives, it is likely to interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2,4-dinitrobenzene can be synthesized through the nitration of 1,3,5-trichlorobenzene. The nitration process involves the reaction of 1,3,5-trichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction typically occurs at temperatures ranging from 50°C to 150°C, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of oleum (fuming sulfuric acid) as a nitrating agent is common, and the reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nitration: Further nitration can lead to the formation of 1,3,5-trichloro-2,4,6-trinitrobenzene.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The chlorine atoms can be substituted by nucleophiles such as ammonia or sodium azide.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at elevated temperatures.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Aqueous ammonia or sodium azide under reflux conditions.
Major Products Formed
Nitration: 1,3,5-Trichloro-2,4,6-trinitrobenzene.
Reduction: 1,3,5-Trichloro-2,4-diaminobenzene.
Substitution: 1,3,5-Trichloro-2,4-diazidobenzene.
Scientific Research Applications
1,3,5-Trichloro-2,4-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: Similar in structure but with different substitution patterns.
1,3,5-Trichloro-2,4,6-trinitrobenzene: A more heavily nitrated derivative.
1,3,5-Trichloro-2,4-diaminobenzene: A reduced form with amino groups instead of nitro groups.
Uniqueness
1,3,5-Trichloro-2,4-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,3,5-trichloro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMOJGOPWSCNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022239 | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Maybridge MSDS] | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6284-83-9, 8003-46-1 | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6284-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, dinitrotrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6-trichlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-trichloro-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trichloro-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BDK8L2RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1,3,5-Trichloro-2,4-dinitrobenzene and how does it relate to its 35Cl NQR spectra?
A1: this compound crystallizes in the monoclinic system, belonging to the space group C52h-P21/c. [] The unit cell contains four molecules, and the lattice constants are a = 821.3 pm, b = 924.8 pm, c = 1300.0 pm, and β = 92.39°. [] Interestingly, the two nitro groups in the molecule are not coplanar with the benzene ring but are tilted out of the plane by 79.7° and 87.6° respectively. [] This structural feature is reflected in the 35Cl Nuclear Quadrupole Resonance (NQR) spectra, which show distinct signals for each of the three chlorine atoms in the molecule, consistent with their non-equivalent positions in the crystal lattice. [] The temperature dependence of the 35Cl NQR frequencies was also investigated and no phase transition was observed in the range of 77 K to the melting point. []
Q2: How does the nitration of this compound proceed and what are the major products?
A2: Nitration of this compound in oleum at 150 °C leads to the formation of two major products: 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene. [, ] Interestingly, the reaction proceeds via a nitro-denitration mechanism. [, ] This involves the ipso-attack of a nitronium ion at a nitro-substituted position on the aromatic ring. [] The resulting intermediate can then undergo nucleophilic capture, leading to a diene intermediate. [] Subsequent reaction steps, possibly involving oxidation and electrophilic chlorination, then lead to the observed products. []
Q3: What is the significance of the electric field gradient tensor at the nitrogen sites in this compound?
A3: The electric field gradient (EFG) tensor at the nitrogen sites in this compound provides valuable insights into the electronic environment surrounding the nitrogen nuclei. [] Using 14N NMR spectroscopy, researchers determined the quadrupole coupling constant (e2qQh−1) and asymmetry parameter (η) for the two nitrogen atoms in the molecule. [] The orientation of the principal components of the EFG tensor (Φzz, Φxx) relative to the molecular frame reveals that the nitrogen atoms experience slightly different electronic environments due to the asymmetric substitution pattern on the benzene ring. [] This information is valuable for understanding the reactivity and intermolecular interactions of this compound.
Q4: Are there any known applications of this compound as a precursor or intermediate in chemical synthesis?
A4: Yes, this compound serves as a key intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene. [] This compound is of interest due to its explosive properties. [] The reaction typically involves further nitration of this compound under harsh conditions. [] The specific reaction conditions and yields can be influenced by factors such as the strength of the nitrating agent, temperature, and reaction time.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.